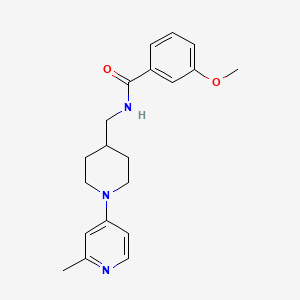

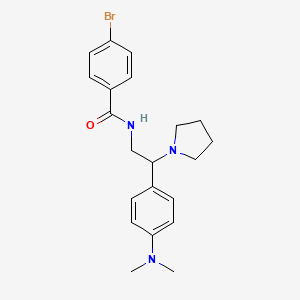

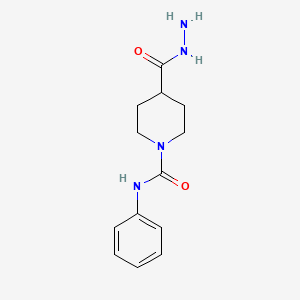

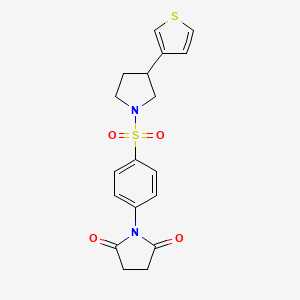

4-bromo-N-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-N-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)benzamide is a chemical compound that belongs to the class of benzamides. It is commonly referred to as BDP-9066 and has gained significant attention in the scientific community due to its potential applications in treating various diseases.

Scientific Research Applications

Functionalized Derivatives of Thiophene

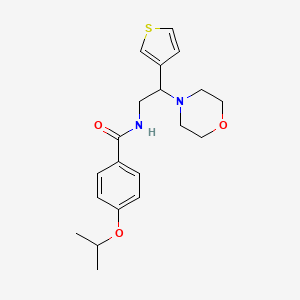

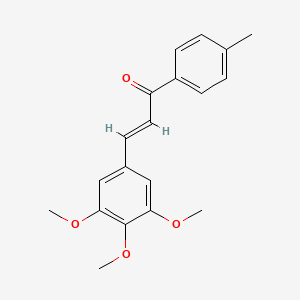

Thiophene derivatives play a crucial role in the development of materials for various applications. In particular, 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide (Figure 1) stands out due to its functionalization possibilities. Let’s explore its unique applications:

Electronics and Materials Science: Thiophene derivatives contribute significantly to advancements in electronics. Researchers have explored their use in organic semiconductors, field-effect transistors, and optoelectronic devices. The bromo functionality at position 4 in our compound provides a useful handle for halogen exchange or coupling chemistry, allowing tailored modifications for specific applications .

Agrochemical Applications: Small organic molecules derived from thiophene have found applications in agriculture. While specific studies on our compound are limited, its functional groups (aldehyde and amide) may contribute to novel agrochemical agents. Further research could explore its potential as a pesticide or plant growth regulator.

Pharmaceutical Prospects: Thiophene derivatives often exhibit interesting pharmacological properties. Although direct studies on our compound are scarce, its structural features suggest potential applications in drug discovery. The amide group at position 2 allows for functionalization, which could enhance bioactivity. Researchers might investigate its interactions with biological targets.

Synthesis and Reactivity

The synthesis of 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide involves three successive direct lithiations and a bromination reaction starting from thiophene. These lithiation reactions occur at low temperatures (−78 °C to room temperature) and are based on the reactivity of the electrophile. The overall yield of this four-step protocol is 47% .

!Figure 1

Figure 1: Structure of 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide.

properties

IUPAC Name |

4-bromo-N-[2-[4-(dimethylamino)phenyl]-2-pyrrolidin-1-ylethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26BrN3O/c1-24(2)19-11-7-16(8-12-19)20(25-13-3-4-14-25)15-23-21(26)17-5-9-18(22)10-6-17/h5-12,20H,3-4,13-15H2,1-2H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVJGPJVXPDOGAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC=C(C=C2)Br)N3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-bromo-N-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2E)-6-(ethylsulfamoyl)-1,3-benzothiazol-2(3H)-ylidene]pyridine-4-carboxamide](/img/structure/B2578689.png)

![1-(1-(3-Methoxybenzyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2578691.png)

![N-(1-benzylpiperidin-4-yl)-3-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)amino)-4-methylbenzamide](/img/structure/B2578693.png)

![N-(3,4-dimethoxyphenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2578699.png)

![3-{3-[4-(2-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-2-(diethylamino)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2578702.png)